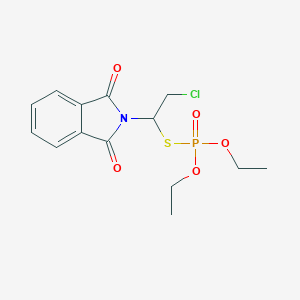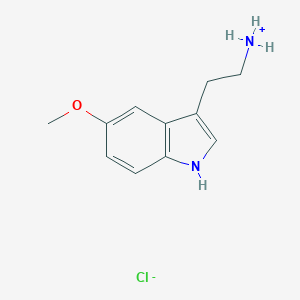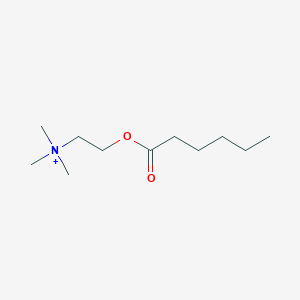
Phosphorothioic acid, S-(2-chloro-1-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethyl) O,O-diethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphorothioic acid, S-(2-chloro-1-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethyl) O,O-diethyl ester, commonly known as chlorpyrifos, is a widely used organophosphate insecticide. It is used to control pests in agriculture, forestry, and residential areas. Chlorpyrifos is highly effective against a wide range of pests and is relatively inexpensive compared to other insecticides. However, it has been associated with a number of health and environmental concerns.
Mecanismo De Acción
Chlorpyrifos acts as an acetylcholinesterase inhibitor, which means that it prevents the breakdown of acetylcholine, a neurotransmitter that is essential for normal nerve function. This leads to the accumulation of acetylcholine in the synapse, which causes overstimulation of the nervous system and ultimately leads to paralysis and death of the insect.
Efectos Bioquímicos Y Fisiológicos
Chlorpyrifos has been shown to have a number of biochemical and physiological effects on both insects and mammals. In insects, chlorpyrifos causes paralysis and death by disrupting the normal functioning of the nervous system. In mammals, chlorpyrifos has been shown to cause a range of effects, including neurotoxicity, developmental toxicity, and reproductive toxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Chlorpyrifos has a number of advantages for use in laboratory experiments. It is highly effective against a wide range of pests, which makes it useful for studying insect behavior and physiology. Chlorpyrifos is also relatively inexpensive compared to other insecticides, which makes it more accessible for researchers. However, chlorpyrifos has been associated with a number of health and environmental concerns, which may limit its use in some laboratory settings.
Direcciones Futuras
There are a number of future directions for research on chlorpyrifos. One area of research is focused on developing new insecticides that are less toxic to humans and the environment. Another area of research is focused on understanding the mechanisms of chlorpyrifos toxicity and developing new strategies for mitigating its effects. Finally, there is a need for more research on the long-term health and environmental effects of chlorpyrifos exposure.
Métodos De Síntesis
Chlorpyrifos can be synthesized from 3,5,6-trichloro-2-pyridinol and diethylthiophosphoryl chloride. The synthesis involves several steps, including the formation of an intermediate, which is then reacted with 2-chloro-1-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethylamine to form the final product.
Aplicaciones Científicas De Investigación
Chlorpyrifos has been extensively studied for its insecticidal properties. It is highly effective against a wide range of pests, including termites, mosquitoes, and agricultural pests. Chlorpyrifos is also used to control pests in residential areas, such as cockroaches and ants.
Propiedades
Número CAS |
18776-60-8 |
|---|---|
Nombre del producto |
Phosphorothioic acid, S-(2-chloro-1-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethyl) O,O-diethyl ester |
Fórmula molecular |
C14H17ClNO5PS |
Peso molecular |
377.8 g/mol |
Nombre IUPAC |
2-(2-chloro-1-diethoxyphosphorylsulfanylethyl)isoindole-1,3-dione |
InChI |
InChI=1S/C14H17ClNO5PS/c1-3-20-22(19,21-4-2)23-12(9-15)16-13(17)10-7-5-6-8-11(10)14(16)18/h5-8,12H,3-4,9H2,1-2H3 |
Clave InChI |
DGFSZLIRMFVRBS-UHFFFAOYSA-N |
SMILES |
CCOP(=O)(OCC)SC(CCl)N1C(=O)C2=CC=CC=C2C1=O |
SMILES canónico |
CCOP(=O)(OCC)SC(CCl)N1C(=O)C2=CC=CC=C2C1=O |
Sinónimos |
dialifor oxon |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Tetracyclo[14.2.2.24,7.210,13]tetracosa-1,3,5,7,9,11,13,15,17,19,21,23-dodecaene](/img/structure/B99395.png)








